REACTION_CXSMILES
|
C(C1C2NC3C(=CC=CC=3)N(CC)C=2C=CC=1)(O)=O.CC1C=C2C(N(CC)C3C=CC=C(C(O)=O)C=3N2)=CC=1.[NH2:40][C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1.NC1C(C)=CC=CC=1.Br[C:56]1[C:64]([N+:65]([O-:67])=[O:66])=[CH:63][CH:62]=[CH:61][C:57]=1[C:58]([OH:60])=[O:59].C(N1CCOCC1)C>CC(O)C(O)C.[NH4+].[OH-].Cl[Cu]>[C:41]1([NH:40][C:56]2[C:57](=[CH:61][CH:62]=[CH:63][C:64]=2[N+:65]([O-:67])=[O:66])[C:58]([OH:60])=[O:59])[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1 |f:7.8|
|
Name
|
1-carboxy N-ethyl phenazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC=CC=2N(C3=CC=CC=C3NC12)CC
|
Name
|
8-methyl 1-carboxy N-ethyl phenazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C2N(C=3C=CC=C(C3NC2=C1)C(=O)O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=CC=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C(C)O)O
|
Name
|
CuCl
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl[Cu]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction scheme 7
|
Type
|
FILTRATION
|
Details
|
filtered through a bed of celite
|
Type
|
ADDITION
|
Details
|
The resulting solution is slowly poured over into 2N HCl
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC=1C(C(=O)O)=CC=CC1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |